Cannabidiolic acid methyl ester
Description
Cannabidiolic Acid Methyl Ester (CBDA-ME), also referred to as HU-580, is a synthetic derivative of cannabidiolic acid (CBDA), a naturally occurring acidic cannabinoid in Cannabis sativa. CBDA-ME is synthesized through esterification of CBDA’s carboxylic acid group, replacing it with a methyl ester moiety. This modification significantly enhances chemical stability, addressing CBDA’s inherent lability and susceptibility to decarboxylation into cannabidiol (CBD) under ambient conditions .
- Antidepressant effects: Reduction of depression-like behavior in genetic animal models of depression (e.g., Wistar Kyoto rats) .
- Anti-nausea and anxiolytic effects: Mediated via enhanced 5-HT1A receptor activation, outperforming CBDA in potency .
- Antiviral activity: Superior inhibition of SARS-CoV-2 variants compared to CBDA .
- Sleep modulation: Regulation of the sleep-wake cycle in rodents .
Properties
IUPAC Name |
methyl 2,4-dihydroxy-3-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-6-pentylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-6-7-8-9-16-13-19(24)21(22(25)20(16)23(26)27-5)18-12-15(4)10-11-17(18)14(2)3/h12-13,17-18,24-25H,2,6-11H2,1,3-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBCCWIIKCFQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)OC)O)C2C=C(CCC2C(=C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification via Dicyclohexylcarbodiimide (DCC) Coupling
The reaction begins with dissolving CBDA in dichloromethane (CH₂Cl₂), followed by the addition of methanol (CH₃OH), 4-pyrrolidinopyridine (a catalyst), and DCC. The mixture is stirred at room temperature overnight, facilitating the formation of the methyl ester. Key steps include:
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Reagent Proportions :
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CBDA (175 mg, 0.488 mmol)
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Methanol (0.488 mmol)
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4-Pyrrolidinopyridine (7.2 mg, 0.048 mmol)
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DCC (121 mg, 0.585 mmol)
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Workup Procedure :
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Evaporation of the solvent under reduced pressure.
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Acidification with 5% hydrochloric acid (HCl).
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Extraction with CH₂Cl₂, followed by washing with saturated sodium bicarbonate (NaHCO₃).
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Drying over magnesium sulfate (MgSO₄) and solvent removal.
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Purification :
This method achieves a stable ester bond, preventing decarboxylation observed in CBDA under thermal stress.
Reaction Optimization and Critical Parameters
Solvent and Catalyst Selection
Dichloromethane serves as an ideal solvent due to its ability to dissolve both CBDA and DCC while maintaining reaction homogeneity. The use of 4-pyrrolidinopyridine enhances reaction efficiency by activating the carboxyl group of CBDA, facilitating nucleophilic attack by methanol.
Temperature and Time Considerations
The reaction proceeds at room temperature (20–25°C) over 12–18 hours, balancing reaction completeness with minimal side product formation. Prolonged stirring beyond 24 hours may lead to DCC decomposition, reducing yield.
Purification and Characterization of CBDA-ME
Chromatographic Purification
Post-synthesis purification employs silica gel column chromatography with a low-polarity eluent (2–20% ether in petroleum ether) to separate CBDA-ME from unreacted CBDA and DCC byproducts. The choice of eluent concentration depends on the crude mixture’s complexity.
Table 1: Purification Conditions for CBDA-ME
Analytical Characterization
CBDA-ME is characterized using:
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Nuclear Magnetic Resonance (NMR) : Confirms esterification via shifts in the carboxyl carbon (δ 170–175 ppm) and methyl ester protons (δ 3.6–3.8 ppm).
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High-Performance Liquid Chromatography (HPLC) : Purity >95% with a C18 column and methanol-water mobile phase.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₃₂O₄ | |
| Molecular Weight | 372.5 g/mol | |
| Solubility | 30 mg/mL in DMF or DMSO; 20 mg/mL in Ethanol | |
| CAS Number | 55658-71-4 |
Applications in Preclinical Research
CBDA-ME has been utilized in studies investigating:
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Anti-Nausea Effects : Doses as low as 0.01 μg/kg (i.p.) reduced acute nausea in rodent models via 5-HT₁A receptor modulation.
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Neuropathic Pain : Demonstrated anti-hyperalgesic activity at 10 mg/kg in peripheral neuropathy models.
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Depression : Showed sex-dependent anti-depressive effects in Wistar-Kyoto rats at 1–10 mg/kg .
Chemical Reactions Analysis
Types of Reactions
Cannabidiolic acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Amides or thioesters.
Scientific Research Applications
Chemistry: Used as a stable analogue of cannabidiolic acid for studying cannabinoid chemistry.
Biology: Investigated for its effects on neuronal activity and neurochemical modulation.
Medicine: Explored for its therapeutic potential in managing anxiety, depression, and nausea.
Mechanism of Action
Cannabidiolic acid methyl ester exerts its effects by interacting with various molecular targets and pathways:
Receptor Activation: It activates serotonin receptors (5-HT1A) and transient receptor potential channels (TRPV1 and TRPA1).
Enzyme Inhibition: Inhibits cyclooxygenase-2 (COX-2), reducing inflammation.
Neurochemical Modulation: Increases levels of dopamine, serotonin, adenosine, and acetylcholine, influencing mood and wakefulness
Comparison with Similar Compounds
CBDA-ME vs. CBDA
Key Findings :
- CBDA-ME’s esterification improves bioavailability and in vivo efficacy. For example, it reduces LiCl-induced vomiting in shrews without tolerance development, unlike CBDA, which requires higher doses .
- In 5-HT1A-mediated assays, CBDA-ME shows 100-fold greater potency than CBDA in suppressing nausea and anxiety .
CBDA-ME vs. CBD
Key Findings :
CBDA-ME vs. Other Acid Derivatives (e.g., CBGA Methyl Ester)
| Property | CBDA-ME (HU-580) | CBGA Methyl Ester |
|---|---|---|
| Stability | High | High (similar esterification strategy) |
| Therapeutic Evidence | Robust (nausea, depression, antiviral) | Limited (anticipatory focus on stability) |
Key Findings :
- Both CBDA-ME and CBGA methyl ester are stabilized via esterification, but CBDA-ME has broader preclinical validation .
- CBGA methyl ester’s pharmacological profile remains understudied compared to CBDA-ME .
Research Findings and Mechanisms
5-HT1A Receptor-Mediated Effects
CBDA-ME’s anti-nausea and anxiolytic effects are attributed to its potent 5-HT1A receptor activation. In vitro assays demonstrate its superiority over CBDA in enhancing receptor signaling, translating to in vivo efficacy in rodent models of motion sickness and conditioned nausea .
CB2 Receptor in Antidepressant Effects
Recent studies suggest CBDA-ME reduces depression-like behavior in Wistar Kyoto rats via CB2 receptor modulation, a novel mechanism distinct from traditional SSRIs or CBD . This finding positions CBDA-ME as a candidate for treatment-resistant depression .
Antiviral Activity
CBDA-ME inhibits SARS-CoV-2 variants more effectively than CBDA, with stability confirmed via UHPLC-HRMS analysis.
Q & A
Q. What is the primary mechanism of action underlying CBDA-ME's anti-nausea effects?
CBDA-ME suppresses nausea through 5-HT1A receptor agonism , as demonstrated in rodent models. It enhances serotonin receptor activation, reducing LiCl-induced conditioned gaping (a nausea proxy) in rats. Methodologically, studies use selective 5-HT1A antagonists (e.g., WAY-100635) to confirm receptor specificity . For example, Pertwee et al. (2018) showed CBDA-ME's effects were blocked by 5-HT1A antagonists, confirming receptor mediation .
Q. How is CBDA-ME synthesized and stabilized for experimental use?
CBDA-ME is synthesized via esterification of cannabidiolic acid (CBDA) with methanol under acidic conditions, improving stability over CBDA. Stability is validated using ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) to monitor degradation under varying pH and temperature conditions .
Q. What experimental models are standard for assessing CBDA-ME's anxiolytic effects?
The elevated plus maze (EPM) and light-dark box tests in rats are standard. Doses as low as 1 mg/kg CBDA-ME reduce anxiety-like behaviors, with effects blocked by 5-HT1A antagonists. These models are paired with microdialysis to measure serotonin release in the dorsal raphe nucleus .
Advanced Research Questions
Q. How do contradictory findings about CBDA-ME's receptor targets (5-HT1A vs. CB2) inform its antidepressant mechanisms?
Emerging data suggest context-dependent receptor engagement :
- 5-HT1A activation mediates acute anti-nausea and anxiolytic effects .
- CB2 receptor modulation is implicated in chronic antidepressant effects. In female WKY rats (a depression model), CBDA-ME's effects were blocked by CB2 antagonists, suggesting a secondary pathway .
Experimental resolution : Use knockout models (e.g., 5-HT1A⁻/⁻ or CB2⁻/⁻ mice) to isolate receptor contributions.
Q. What methodological challenges arise when comparing CBDA-ME's in vitro vs. in vivo antiviral activity?
- In vitro : CBDA-ME neutralizes SARS-CoV-2 variants (EC50: 2.3–5.1 µM) by binding spike protein subdomains, validated via surface plasmon resonance (SPR) and molecular docking simulations .
- In vivo : Translating results requires addressing bioavailability and host immune interactions . Current studies lack robust animal models of COVID-19, relying instead on transgenic mice expressing human ACE2 receptors .
Q. How do pharmacokinetic properties of CBDA-ME influence experimental design in neurobehavioral studies?
Q. What evidence supports CBDA-ME's synergy with other cannabinoids in pain models?
In carrageenan-induced hyperalgesia, CBDA-ME combined with ∆9-THC reduces edema by 40% (vs. 25% alone). Synergy is quantified via isobolographic analysis , revealing supra-additive interactions at 5-HT1A and TRPV1 receptors .
Data Contradiction Analysis
Q. Why do studies report conflicting dose-response relationships for CBDA-ME in depression models?
- Low-dose efficacy : Doses ≤5 mg/kg reduce depression-like behavior in forced swim tests (FST) in male rodents .
- Sex-dependent effects : Higher doses (10 mg/kg) are required in female WKY rats, potentially due to estrogen modulation of CB2 receptors .
Resolution : Standardize sex, strain, and estrous cycle tracking in experimental designs.
Methodological Recommendations
Q. How should researchers control for CBDA-ME's instability in long-term studies?
Q. What assays are optimal for quantifying CBDA-ME's receptor binding affinity?
- Radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT1A).
- cAMP inhibition assays in HEK-293 cells expressing human 5-HT1A receptors (IC50: 98 nM for CBDA-ME) .
Emerging Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
